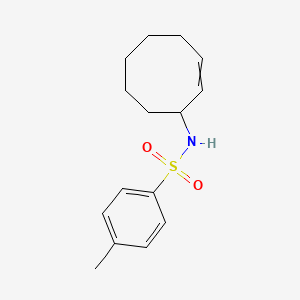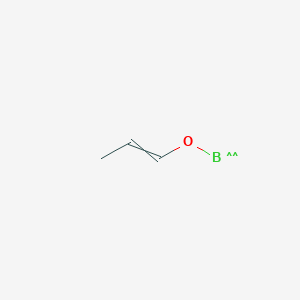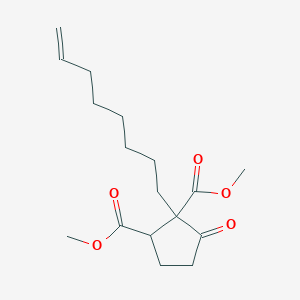
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, an oct-7-en-1-yl side chain, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a cyclopentane derivative with dimethyl oxalate under acidic conditions. The oct-7-en-1-yl side chain can be introduced through a Grignard reaction, where the corresponding alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with the cyclopentane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The oct-7-en-1-yl side chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(oct-7-en-1-yl)phenylsilane: This compound has a similar structure but includes a phenylsilane group instead of a cyclopentane ring.
Dimethyl(oct-7-en-1-yl)silane: Another similar compound with an organosilicon structure.
Uniqueness
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate is unique due to its combination of a cyclopentane ring and ester groups, which provide distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
116206-49-6 |
|---|---|
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
dimethyl 1-oct-7-enyl-5-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C17H26O5/c1-4-5-6-7-8-9-12-17(16(20)22-3)13(15(19)21-2)10-11-14(17)18/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
KUDFVQNEPFQWBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)C1(CCCCCCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


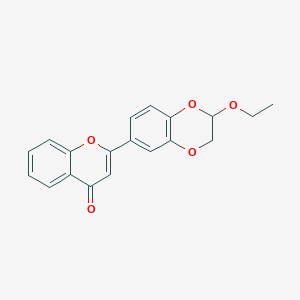
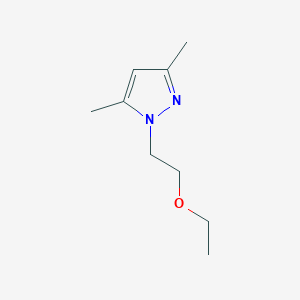

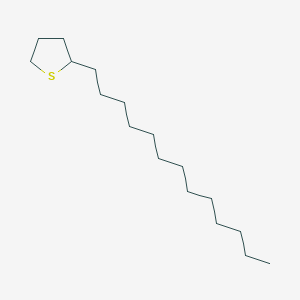
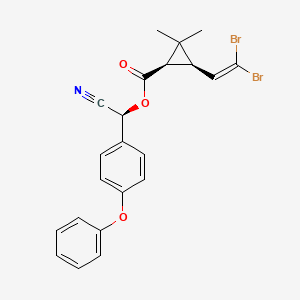
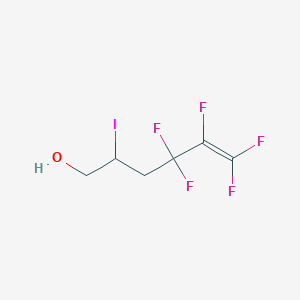
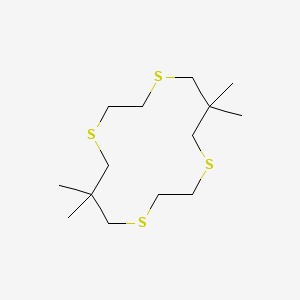
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
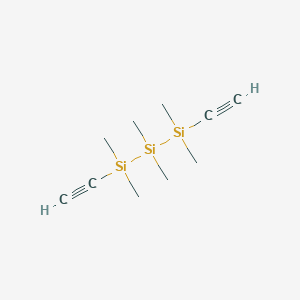
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)

